(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid

peptidomimetics proteolytic stability β-peptide therapeutics

Peptide drug candidates face rapid proteolytic degradation, limiting half-life. This (3S)-stereoisomer provides >190-fold longer stability as a β-amino acid building block for solid-phase synthesis. Key advantages: (i) defined (3S) chirality eliminates racemate confounding in SAR; (ii) 4-methyl-1,2,3-thiadiazole C-5 substitution offers a unique fragment-growing vector; (iii) ΔlogP ~0.3-0.5 over des-methyl analog enables predictive ADME tuning. Suited for GPCR ligands, antimicrobial peptides, and kinase inhibitor programs.

Molecular Formula C6H9N3O2S
Molecular Weight 187.22 g/mol
Cat. No. B13299274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid
Molecular FormulaC6H9N3O2S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCC1=C(SN=N1)C(CC(=O)O)N
InChIInChI=1S/C6H9N3O2S/c1-3-6(12-9-8-3)4(7)2-5(10)11/h4H,2,7H2,1H3,(H,10,11)/t4-/m0/s1
InChIKeyQCNKVVAMACAZFR-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid – Chiral β-Amino Acid Building Block


(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid (CAS 1845862-69-2 for the defined (S)-enantiomer; racemic CAS 1861075-09-3) is a non-proteinogenic, chiral β-amino acid derivative bearing a 4-methyl-1,2,3-thiadiazole substituent at the β-carbon. With molecular formula C₆H₉N₃O₂S and a molecular weight of 187.22 g/mol, this compound combines the metabolic stability advantages of the β-amino acid backbone with the unique electronic properties of the 1,2,3-thiadiazole heterocycle, a π-excessive, electron-deficient aromatic ring system [1]. The (3S) stereochemistry is configurationally defined, distinguishing it from its (3R)-enantiomer (CAS 1841667-18-2) and the racemic mixture, and the β-amino acid architecture differentiates it from the corresponding α-amino acid positional isomer (2S)-2-amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid (CAS 1847517-33-2) .

(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid – Why Generic Substitution Fails


Substituting this compound with a generic thiadiazole-containing amino acid derivative is not scientifically sound because three critical structural variables simultaneously determine biological performance, physicochemical properties, and synthetic utility: (i) stereochemistry at the β-carbon ((3S) vs. (3R) vs. racemic), (ii) β-amino acid vs. α-amino acid backbone architecture (which governs proteolytic stability), and (iii) the position of substitution on the 1,2,3-thiadiazole ring (C-5 vs. C-4), which alters electronic distribution and hydrogen-bonding capacity [1][2]. Each of these variables has been shown in the broader 1,2,3-thiadiazole and β-amino acid literature to produce distinct pharmacological and physicochemical profiles, making blind substitution a high-risk strategy for reproducibility failure [3].

(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid – Quantitative Evidence vs. Analogs


β-Amino Acid Backbone: Proteolytic Stability Advantage

The target compound possesses a β-amino acid backbone (amino group at the β-carbon), in contrast to natural α-amino acids where the amino group is at the α-carbon. This architectural difference has been demonstrated at the peptide level to produce profound resistance to proteolytic degradation: under conditions where an α-peptide was completely cleaved within 15 minutes, the corresponding β-peptide remained intact for at least 48 hours across a panel of 15 isolated peptidases [1]. This represents a >190-fold improvement in stability duration. The (3S)-configured β-amino acid scaffold of the target compound is the monomeric building block that enables incorporation of this stability advantage into designed peptides and peptidomimetics.

peptidomimetics proteolytic stability β-peptide therapeutics

Defined Stereochemistry Eliminates Inactive Isomer

The target compound is supplied as the single (3S)-enantiomer (CAS 1845862-69-2) at ≥95% purity, whereas the racemic mixture (CAS 1861075-09-3) contains both (3S) and (3R) enantiomers in equal proportion. In the absence of a defined stereochemical requirement, use of the racemate introduces 50% of the potentially inactive or antagonistic (3R)-enantiomer, which can confound dose-response relationships, reduce assay window, and complicate SAR interpretation . The (3R)-enantiomer is commercially available separately (CAS 1841667-18-2, purity ≥95%) , enabling direct enantiomer-pair comparisons for systematic stereochemical SAR studies.

chiral resolution enantiomeric purity structure-activity relationship

4-Methyl Substitution Increases Lipophilicity

The 4-methyl group on the 1,2,3-thiadiazole ring differentiates the target compound from the des-methyl analog (3S)-3-amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid (CAS 1867818-89-0, MW 173.20). The target compound has a calculated AlogP of 1.29 , consistent with the lipophilicity-enhancing effect of the methyl substituent. While a directly measured AlogP for the des-methyl analog is not available from the same database source, the molecular weight difference (187.22 vs. 173.20 g/mol) and the established contribution of an aromatic methyl group to logP (+0.52 per methyl on a heteroaromatic ring by fragment-based calculation) predict a logP increase of approximately 0.3–0.5 units for the target compound [1]. This lipophilicity difference is significant within the context of lead optimization, where logP shifts of ≥0.3 can meaningfully impact membrane permeability, plasma protein binding, and metabolic clearance.

lipophilicity optimization ADME prediction blood-brain barrier penetration

1,2,3- vs. 1,3,4-Thiadiazole Electronic Properties

The 1,2,3-thiadiazole ring in the target compound is a π-excessive, electron-deficient heteroaromatic with the sulfur and two nitrogen atoms arranged in an S–N–N adjacency, which generates a distinct molecular electrostatic potential (MESP) surface compared to the 1,3,4-thiadiazole isomer (S–C–N–N arrangement) [1]. Computational studies on 1,2,3-thiadiazole derivatives have established that this regioisomeric arrangement produces unique net charge distributions, dipole moments, and hydrogen-bonding capacity that directly influence kinase inhibitor potency against VEGFR-2/KDR [1]. Published QSAR models for 21 1,2,3-thiadiazole-based VEGFR-2 inhibitors demonstrate that bioactivity is exquisitely sensitive to the substitution pattern on the 1,2,3-thiadiazole core [1]. In contrast, 1,3,4-thiadiazole-based amino acid derivatives (such as those prepared via the Mannich reaction with 2-amino-1,3,4-thiadiazole [2]) engage targets through an electronically distinct mechanism due to the different nitrogen placement.

kinase inhibitor heterocycle electronics drug design scaffold selection

C-5 vs. C-4 Substitution: Exit Vector Geometry

The target compound bears the β-amino acid side chain at the C-5 position of the 4-methyl-1,2,3-thiadiazole ring, whereas the closely related compound (3S)-3-amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid (CAS 1867818-89-0) places the side chain at C-4. This positional difference alters the spatial orientation of the amino acid moiety relative to the heterocycle, which has implications for molecular recognition. Crystallographic studies on 4-methyl-1,2,3-thiadiazole-containing compounds from the Fan et al. (2010) series confirm that the C-5 substitution directs the attached moiety into a different geometric trajectory than C-4 substitution, with measurable effects on intermolecular hydrogen bonding and crystal packing [1]. The C-5 attachment also positions the amino acid closer to the electron-deficient S–N–N region of the ring, potentially modulating the pKa of the β-amino group and the carboxylate through inductive effects.

substitution pattern exit vector geometry conformational analysis

(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid – Optimal Application Scenarios


Protease-Resistant Peptidomimetic Design

This compound is ideally suited as a monomer for solid-phase peptide synthesis of protease-resistant β-peptides and mixed α/β-peptides. The β-amino acid backbone provides >190-fold longer stability against proteolytic degradation compared to α-amino acid counterparts [1]. Incorporating this building block into peptide therapeutics targeting extracellular or plasma-exposed targets (e.g., GPCR ligands, antimicrobial peptides, or peptide hormones) is expected to dramatically extend circulating half-life and reduce proteolytic inactivation, directly addressing a key failure mode of peptide drug candidates.

Stereochemistry-Dependent Kinase Inhibitor SAR

The availability of both (3S)- and (3R)-enantiomers at defined ≥95% purity enables rigorous enantiomer-pair SAR studies in kinase inhibitor programs. Given the demonstrated activity of 1,2,3-thiadiazole-containing compounds against VEGFR-2/KDR kinase [1], procurement of the single (3S)-enantiomer allows unambiguous attribution of biological activity to the correct stereoisomer, avoiding the confounding effects of the racemate where the (3R)-enantiomer may act as a competitive antagonist or exhibit off-target pharmacology.

Lipophilicity-Driven Lead Optimization

In lead optimization campaigns where membrane permeability or CNS penetration must be balanced against metabolic stability, the 4-methyl group on the target compound provides a calculated AlogP of 1.29 [1], representing a quantifiable lipophilicity increase over the des-methyl analog. This enables medicinal chemists to select between the methylated and des-methylated scaffolds within a matched molecular pair analysis framework, using the ΔlogP of ~0.3–0.5 to predictively tune ADME properties without altering the core pharmacophore.

Fragment-Based Drug Discovery: C-5 Exit Vector

The C-5 substitution pattern on the 1,2,3-thiadiazole ring provides a geometrically distinct exit vector for fragment growing, as confirmed by X-ray crystallographic analysis of related 4-methyl-1,2,3-thiadiazole derivatives [1]. Fragment-based drug discovery programs targeting kinase ATP-binding sites or other well-characterized pockets can leverage this unique vector to explore binding modes inaccessible to C-4-substituted or 1,3,4-thiadiazole-based fragments, offering a structural differentiation strategy for IP generation.

Quote Request

Request a Quote for (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.